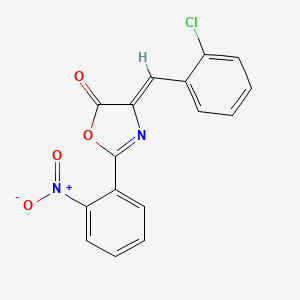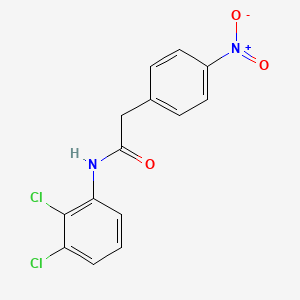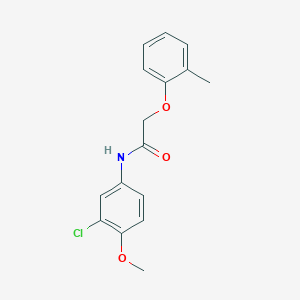
5-fluoro-N,N'-bis(3-methylphenyl)-2,4-pyrimidinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-N,N'-bis(3-methylphenyl)-2,4-pyrimidinediamine, also known as BPR1K653, is a small molecule inhibitor that has been shown to have potential as an anti-cancer drug. This compound has been the subject of extensive research in recent years due to its promising properties and potential applications in the field of oncology.
Wirkmechanismus
5-fluoro-N,N'-bis(3-methylphenyl)-2,4-pyrimidinediamine exerts its anti-cancer effects by inhibiting the activity of a protein called AKT. This protein is involved in many cellular processes, including cell growth and survival. By inhibiting AKT, 5-fluoro-N,N'-bis(3-methylphenyl)-2,4-pyrimidinediamine prevents cancer cells from growing and dividing, ultimately leading to their death.
Biochemical and Physiological Effects:
5-fluoro-N,N'-bis(3-methylphenyl)-2,4-pyrimidinediamine has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting AKT activity, it has been shown to decrease the levels of other proteins involved in cell growth and survival, such as mTOR and S6K. It has also been shown to increase the levels of proteins involved in apoptosis, such as caspase-3 and PARP.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-fluoro-N,N'-bis(3-methylphenyl)-2,4-pyrimidinediamine is its specificity for AKT inhibition, which makes it a valuable tool for studying the role of this protein in cancer cells. However, one limitation of 5-fluoro-N,N'-bis(3-methylphenyl)-2,4-pyrimidinediamine is its relatively low potency compared to other AKT inhibitors. This may make it less effective in some experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 5-fluoro-N,N'-bis(3-methylphenyl)-2,4-pyrimidinediamine. One area of interest is the development of more potent derivatives of this compound that could be used as anti-cancer drugs. Another area of interest is the study of the effects of 5-fluoro-N,N'-bis(3-methylphenyl)-2,4-pyrimidinediamine on other cellular processes, such as autophagy and DNA repair. Finally, 5-fluoro-N,N'-bis(3-methylphenyl)-2,4-pyrimidinediamine could be used as a tool to study the role of AKT in other diseases, such as diabetes and neurodegenerative disorders.
Synthesemethoden
The synthesis of 5-fluoro-N,N'-bis(3-methylphenyl)-2,4-pyrimidinediamine involves a multi-step process that begins with the reaction of 3-methylphenylamine with 5-fluoro-2-nitroaniline. This reaction is followed by the reduction of the resulting nitro compound to form the corresponding amine. The final step involves the reaction of the amine with 2,4-dichloropyrimidine to produce 5-fluoro-N,N'-bis(3-methylphenyl)-2,4-pyrimidinediamine.
Wissenschaftliche Forschungsanwendungen
5-fluoro-N,N'-bis(3-methylphenyl)-2,4-pyrimidinediamine has been studied extensively for its potential as an anti-cancer drug. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
5-fluoro-2-N,4-N-bis(3-methylphenyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4/c1-12-5-3-7-14(9-12)21-17-16(19)11-20-18(23-17)22-15-8-4-6-13(2)10-15/h3-11H,1-2H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWNEJVSSURHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC=C2F)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N,N'-bis(3-methylphenyl)pyrimidine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

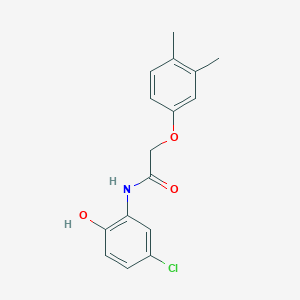
![N-{4-[(phenylthio)methyl]phenyl}-2-furamide](/img/structure/B5797330.png)
![3-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide](/img/structure/B5797341.png)
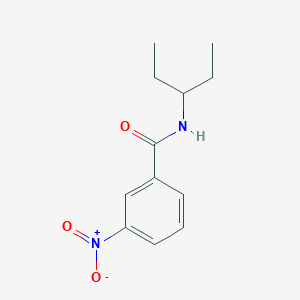

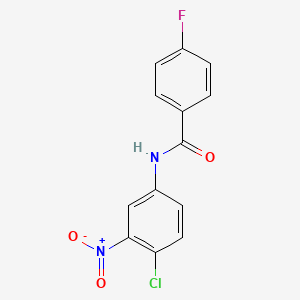
![2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5797371.png)
![5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5797377.png)
![4-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)morpholine](/img/structure/B5797401.png)
